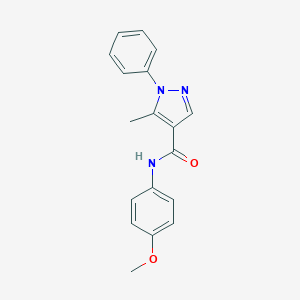![molecular formula C13H11ClN2O4 B287708 Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate](/img/structure/B287708.png)
Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate, also known as pyrimethanil, is a fungicide that is commonly used in agriculture to protect crops from fungal diseases. It belongs to the class of anilinopyrimidine fungicides and has a broad-spectrum activity against a wide range of fungal pathogens. Pyrimethanil has been widely used in the agricultural industry due to its effectiveness in controlling fungal diseases and its low toxicity to humans and animals.
Wirkmechanismus
Pyrimethanil acts by inhibiting the respiration of fungal cells. It binds to the cytochrome bc1 complex in the mitochondrial electron transport chain, which leads to the disruption of the proton motive force and the inhibition of ATP synthesis. This results in the death of fungal cells and the prevention of fungal growth and reproduction.
Biochemical and Physiological Effects:
Pyrimethanil has low toxicity to humans and animals and is considered safe for use in agriculture. It does not accumulate in the environment and has a short half-life. Pyrimethanil is rapidly metabolized in plants and animals, and the metabolites are excreted in the urine. Pyrimethanil has no known carcinogenic, mutagenic, or teratogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrimethanil is a useful tool for studying the mechanisms of fungal pathogenesis and the development of fungicide resistance. It is also used in the development of new fungicides with improved efficacy and safety profiles. However, Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized by plants and animals, which can affect its efficacy and toxicity. It also has a broad-spectrum activity, which can make it difficult to determine the specific mode of action against a particular fungal pathogen.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate. One direction is the optimization of its efficacy and safety profiles for use in agriculture. This includes the development of new formulations and delivery systems that improve its efficacy and reduce its environmental impact. Another direction is the investigation of its potential use in the treatment of human fungal infections. This includes the development of new analogs with improved antifungal activity and reduced toxicity. Finally, the study of the mechanisms of fungicide resistance and the development of new strategies for the prevention and management of fungal diseases is an important direction for future research.
Synthesemethoden
The synthesis of Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate involves the reaction of 2-aminobenzoic acid with 4-chloro-6-methoxy-2-pyrimidinol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with methyl chloroformate to form the final product, this compound. The synthesis of this compound is a well-established process that has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
Pyrimethanil has been extensively studied for its antifungal activity against various fungal pathogens that affect crops. It has been shown to be effective against powdery mildew, gray mold, and other fungal diseases in fruits, vegetables, and ornamental plants. Pyrimethanil has also been investigated for its potential use in the treatment of human fungal infections. Studies have shown that Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate has antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans.
Eigenschaften
Molekularformel |
C13H11ClN2O4 |
|---|---|
Molekulargewicht |
294.69 g/mol |
IUPAC-Name |
methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxybenzoate |
InChI |
InChI=1S/C13H11ClN2O4/c1-18-11-7-10(14)15-13(16-11)20-9-6-4-3-5-8(9)12(17)19-2/h3-7H,1-2H3 |
InChI-Schlüssel |
NYSCVZLUUXMDGL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC=C2C(=O)OC)Cl |
Kanonische SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC=C2C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![ethyl 5-methyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287632.png)
![4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287633.png)
![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B287635.png)
![5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287636.png)
![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)
![6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287643.png)
![6-(4-Methoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287645.png)
![6-Benzyl-3-(2-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287647.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)
![2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide](/img/structure/B287652.png)